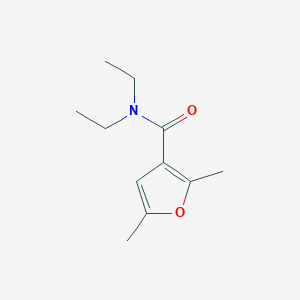
N-cyclohexyl-3-fluoro-4-methoxy-N-methylbenzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-cyclohexyl-3-fluoro-4-methoxy-N-methylbenzamide, also known as AB-FUBINACA, is a synthetic cannabinoid that is structurally similar to the active ingredient in marijuana. It was first synthesized in 2012 and has since gained popularity as a recreational drug due to its psychoactive effects. However, it also has potential applications in scientific research due to its ability to interact with the endocannabinoid system in the body.
Mecanismo De Acción
N-cyclohexyl-3-fluoro-4-methoxy-N-methylbenzamide acts as a potent agonist of the cannabinoid receptor CB1, which is primarily located in the brain and central nervous system. This activation leads to a range of effects, including altered perception, mood, and cognition. It also has some affinity for the CB2 receptor, which is primarily found in the immune system and may play a role in inflammation and pain.
Biochemical and Physiological Effects:
The biochemical and physiological effects of N-cyclohexyl-3-fluoro-4-methoxy-N-methylbenzamide are similar to those of marijuana, but much more potent due to its high affinity for the CB1 receptor. These effects can include euphoria, relaxation, altered perception, and increased appetite. However, it can also have negative effects such as anxiety, paranoia, and psychosis, particularly at high doses.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using N-cyclohexyl-3-fluoro-4-methoxy-N-methylbenzamide in lab experiments is its high potency, which allows for more precise and controlled dosing. It also has a long half-life, which can be useful for studying the effects of chronic exposure. However, its psychoactive effects can also make it difficult to use in certain types of experiments, and its potential for abuse and addiction must be carefully considered.
Direcciones Futuras
There are many potential future directions for research involving N-cyclohexyl-3-fluoro-4-methoxy-N-methylbenzamide. One area of interest is its potential as a therapeutic agent for various disorders related to the endocannabinoid system, such as chronic pain, anxiety, and depression. It may also have applications in the study of addiction and drug abuse, as well as in the development of new drug delivery systems. However, further research is needed to fully understand its effects and potential uses.
Métodos De Síntesis
The synthesis of N-cyclohexyl-3-fluoro-4-methoxy-N-methylbenzamide involves the reaction of a cyclohexylamine with 4-fluoro-3-methoxybenzoyl chloride, followed by methylation of the resulting amine with methyl iodide. The resulting product is then purified and characterized using spectroscopic techniques.
Aplicaciones Científicas De Investigación
N-cyclohexyl-3-fluoro-4-methoxy-N-methylbenzamide has been used in scientific research to study the endocannabinoid system, which is a complex network of receptors and signaling molecules that play a role in various physiological processes such as pain sensation, mood regulation, and appetite control. By interacting with these receptors, N-cyclohexyl-3-fluoro-4-methoxy-N-methylbenzamide can help researchers better understand the mechanisms underlying these processes and potentially develop new treatments for related disorders.
Propiedades
IUPAC Name |
N-cyclohexyl-3-fluoro-4-methoxy-N-methylbenzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20FNO2/c1-17(12-6-4-3-5-7-12)15(18)11-8-9-14(19-2)13(16)10-11/h8-10,12H,3-7H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BIATVWAXNJJAOI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C1CCCCC1)C(=O)C2=CC(=C(C=C2)OC)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20FNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-cyclohexyl-3-fluoro-4-methoxy-N-methylbenzamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![3-cyclopropylspiro[1H-quinazoline-2,1'-cyclopentane]-4-one](/img/structure/B7500654.png)
![N-methyl-N-[2-(methylamino)-2-oxoethyl]cyclohexanecarboxamide](/img/structure/B7500660.png)
![N-[(4-benzylmorpholin-2-yl)methyl]-3-(2-chlorophenyl)-5-methyl-1,2-oxazole-4-carboxamide](/img/structure/B7500670.png)

![1-Morpholin-4-yl-2-[1-(pyrrolidine-1-carbonyl)cyclopentyl]ethanone](/img/structure/B7500690.png)


![[2,5-Dimethyl-1-(thiophen-2-ylmethyl)pyrrol-3-yl]-pyrrolidin-1-ylmethanone](/img/structure/B7500707.png)

![1,4-Bis[(4-chloro-2,5-dimethoxyphenyl)sulfonyl]-2-methylpiperazine](/img/structure/B7500727.png)